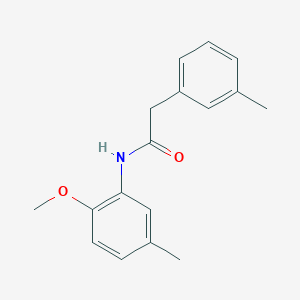![molecular formula C17H24N4O5 B5376629 N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as TAT-NR2B9c, is a peptide that has been extensively studied for its potential therapeutic benefits in the field of neuroscience. This peptide is a derivative of the NR2B subunit of the NMDA receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain. In
作用機序
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is designed to selectively bind to the NR2B subunit of the NMDA receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function. The peptide has also been shown to reduce the activity of the receptor in pathological conditions, such as ischemia and traumatic brain injury.
Biochemical and Physiological Effects:
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to have a number of biochemical and physiological effects in animal models. The peptide has been shown to increase the number of dendritic spines, which are the sites of synaptic connections in the brain. N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key player in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
One advantage of N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is its cell-permeable nature, which allows it to easily enter the brain and interact with the NMDA receptor. However, one limitation of the peptide is its relatively large size, which can make it difficult to deliver to specific regions of the brain. Additionally, the peptide’s effects on cognitive function can be variable depending on the dose and timing of administration.
将来の方向性
There are many potential future directions for research on N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. One area of interest is the peptide’s potential as a treatment for depression, anxiety, and addiction. Additionally, further research is needed to fully understand the peptide’s mechanism of action and its effects on synaptic plasticity and neuroprotection. Finally, there is potential for the development of new and improved versions of N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide that can more effectively target specific regions of the brain.
合成法
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a synthetic peptide that is created through solid-phase peptide synthesis. The peptide is composed of 21 amino acids, with a molecular weight of 2.4 kDa. The peptide is designed to be cell-permeable, which allows it to enter the brain and interact with the NMDA receptor.
科学的研究の応用
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been studied extensively in the field of neuroscience for its potential therapeutic benefits. The peptide has been shown to improve cognitive function in animal models of Alzheimer’s disease, traumatic brain injury, and stroke. N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been studied as a potential treatment for depression, anxiety, and addiction.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-25-12-5-11(6-13(7-12)26-2)10-21-4-3-19-17(24)14(21)8-16(23)20-9-15(18)22/h5-7,14H,3-4,8-10H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCJHVNSZEZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)


![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)
![N-[2-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B5376590.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![1-{[1-({6-[(2-hydroxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5376606.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)